molecular formula C8H8O2<br>C8H8O2<br>CH3COOC6H5 B143977 Phenyl acetate CAS No. 122-79-2

Phenyl acetate

Cat. No.: B143977
CAS No.: 122-79-2
M. Wt: 136.15 g/mol
InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N
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Description

Phenyl acetate, also known as phenyl ethanoate, is an organic compound with the chemical formula C8H8O2. It is the ester of phenol and acetic acid. This compound is known for its pleasant, sweet, and floral odor, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl acetate can be synthesized through the esterification of phenol with acetic anhydride or acetyl chloride. The reaction typically involves mixing phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is exothermic and produces this compound along with acetic acid or hydrochloric acid as by-products .

Industrial Production Methods: In industrial settings, this compound is produced by heating phenol with acetic anhydride or acetyl chloride in large reactors. The reaction is carried out under controlled temperatures, typically between 120°C to 130°C, to ensure optimal yield. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Phenyl acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to produce phenol and acetic acid.

    Reduction: this compound can be reduced to phenyl ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Major Products Formed:

Scientific Research Applications

Phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

Phenyl acetate can be compared with other esters such as methyl phenylacetate and ethyl phenylacetate. These compounds share similar structural features but differ in their alkyl groups. This compound is unique due to its specific ester linkage and the resulting physical and chemical properties .

Comparison with Similar Compounds

  • Methyl phenylacetate
  • Ethyl phenylacetate
  • Propyl phenylacetate

Each of these compounds has distinct applications and properties, making phenyl acetate a valuable compound in its own right.

Properties

IUPAC Name

phenyl acetate
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InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
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Description Data deposited in or computed by PubChem

InChI Key

IPBVNPXQWQGGJP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1
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Molecular Formula

Record name PHENYL ACETATE
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DSSTOX Substance ID

DTXSID3051626
Record name Phenyl acetate
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Molecular Weight

136.15 g/mol
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Physical Description

Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid
Record name Phenyl acetate
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Boiling Point

196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg
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Flash Point

176 °F, 80 °C
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol)
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Density

1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079
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Vapor Density

4.7, Relative vapor density (air = 1): 4.7
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Color/Form

COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID

CAS No.

122-79-2
Record name Phenyl acetate
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Record name Acetic acid, phenyl ester
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Record name PHENYL ACETATE
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Melting Point

-30 °C
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Synthesis routes and methods I

Procedure details

A vigorously stirred suspension of thallous phenoxide (5 g., 0.017 m.) in anhydrous ether (15 ml.) is treated dropwise with freshly distilled acetyl chloride (1.33 g., 0.017 m.) in anhydrous ether (3 ml.) over 5 mins. at such a rate that the exothermic reaction is controlled. The mixture is then stirred for 1 hour at room temperature, the precipitated thallous chloride removed by filtration through Celite and the solvent evaporated under vacuum. The residual colorless oil is distilled to give phenyl acetate, 2.27 g., 98%, b.p. 110°/58 mm.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OO
Quantity
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Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
CC(=O)OO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

This example shows that phenyl acetate, when combined with an aldehyde, gels a polyacrylamide much slower than a phenol/formaldehyde organic crosslinking agent. A solution of Phillips HE-B® (5000 ppm), phenyl acetate (1500 ppm) and formaldehyde (1900 ppm) was prepared in synthetic sea water (pH unadjusted). This solution gelled after seven weeks of storage at 210° F.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
aldehyde
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0 (± 1) mol
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[Compound]
Name
polyacrylamide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A2: NMR spectroscopy has been extensively used to study phenyl acetate, particularly its conformational flexibility. Researchers have analyzed 1H, 2H, and 13C NMR spectra of this compound, this compound-[13CO], and this compound-[C2H3] in nematic liquid crystalline solvents to determine dipolar coupling constants. These data provide insights into the molecule’s preferred conformation in solution. [ [] ]

    A3: this compound is commonly employed as a substrate to investigate the activity of enzymes like arylesterases, including paraoxonase (PON1). Its hydrolysis to phenol and acetic acid can be readily monitored spectrophotometrically, allowing for kinetic studies and characterization of enzyme activity. [ [, , ] ]

    A4: Yes, this compound serves as a starting material in various organic reactions. For example, it can undergo Fries rearrangement in the presence of a catalyst to yield ortho- and para-hydroxyacetophenones. [ [] ]

    A5: Density functional theory (DFT) calculations have been instrumental in investigating the mechanisms of this compound reactions, such as aminolysis and thermal decomposition. These calculations provide valuable information about transition state structures, activation energies, and reaction pathways, enhancing our understanding of the molecule's reactivity. [ [, ] ]

    A6: The nature and position of substituents on the phenyl ring significantly influence the reactivity of this compound. Electron-withdrawing groups, like nitro groups, generally enhance the reactivity towards nucleophilic attack, while electron-donating groups have the opposite effect. Studies have investigated the Hammett correlation for a series of substituted phenyl acetates, demonstrating the impact of electronic effects on reaction rates. [ [, , ] ]

    A7: Yes, research on human serum paraoxonase 1 (HuPON1) highlights the importance of specific amino acid residues in the enzyme's active site for substrate binding and specificity. For instance, the substitution of histidine 115 with tryptophan in HuPON1 results in an enzyme variant (H115W) that retains activity toward paraoxon but loses the ability to hydrolyze this compound. This finding suggests distinct interactions between this compound and the active site residues of PON1. [ [, ] ]

    A8: Research indicates that the hydrolysis of this compound can be significantly accelerated in the presence of silica surfaces, indicating a heterogeneous catalytic effect. This finding has important implications for the use of this compound as a tracer in geological applications, highlighting the need to consider mineral-fluid interactions in such settings. [ [] ]

    A9: Research suggests that this compound exhibits neurotoxicity in experimental models of phenylketonuria (PKU). Studies in rat pups have shown that exposure to this compound during brain development can disrupt critical biosynthetic pathways that rely on acetyl-coenzyme A, potentially contributing to the neurological impairments observed in PKU. [ [] ]

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